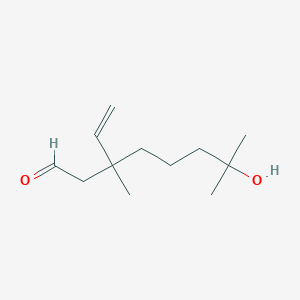

3-Ethenyl-7-hydroxy-3,7-dimethyloctanal

Description

Properties

CAS No. |

130675-15-9 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

(3R)-3-ethenyl-7-hydroxy-3,7-dimethyloctanal |

InChI |

InChI=1S/C12H22O2/c1-5-12(4,9-10-13)8-6-7-11(2,3)14/h5,10,14H,1,6-9H2,2-4H3/t12-/m1/s1 |

InChI Key |

RMSSTDDQDYGBHH-GFCCVEGCSA-N |

SMILES |

CC(C)(CCCC(C)(CC=O)C=C)O |

Isomeric SMILES |

C[C@@](CCCC(C)(C)O)(CC=O)C=C |

Canonical SMILES |

CC(C)(CCCC(C)(CC=O)C=C)O |

Synonyms |

(R)-7-HYDROXY-3,7-DIMETHYL-3-VINYL-OCTANAL |

Origin of Product |

United States |

Preparation Methods

Hydration of 3-Ethenylcitronellol Precursors

The hydration of citronellol derivatives serves as a foundational strategy for introducing hydroxyl groups into terpene skeletons. In U.S. Patent 4,482,765, hydroxycitronellol (3,7-dimethyloctane-1,7-diol) is synthesized via acid-catalyzed hydration of citronellol using acetone as a solvent and acidic cation-exchange resins (e.g., Dowex 50W-X8) . This method achieves 72% conversion with 100% selectivity for the diol product, avoiding ether byproducts through solvent extraction.

For 3-ethenyl-7-hydroxy-3,7-dimethyloctanal, a similar approach could involve hydrating a citronellol analog bearing an ethenyl group at position 3. The reaction would require:

-

Precursor Synthesis : 3-Ethenylcitronellol (3-ethenyl-3,7-dimethyloct-6-en-1-ol) could be prepared via Grignard addition of vinylmagnesium bromide to a ketone intermediate derived from citronellol.

-

Hydration Conditions : Heating the precursor with water (4:1 water-to-substrate ratio) in acetone at 68°C for 20 hours in the presence of Dowex 50W-X8 resin .

-

Oxidation : Subsequent oxidation of the primary alcohol to the aldehyde using pyridinium chlorochromate (PCC) or Swern oxidation.

Challenges :

-

Regioselectivity in hydrating the ethenyl group versus existing double bonds.

-

Stability of the ethenyl moiety under acidic conditions.

Isomerization and Oxidation of Ethyl Geraniol/Nerol Derivatives

U.S. Patent 2023,016,7042A1 details the synthesis of ethyl citronellol (3,7-dimethylnon-6-en-1-ol) via vanadium-catalyzed isomerization of ethyl linalool . This two-step process achieves 48% isolated yield of ethyl geraniol/nerol, which is subsequently hydrogenated. Adapting this methodology:

-

Isomerization : Ethyl linalool (III) is treated with VO(OSiPh₃)₃ in toluene at 110°C to produce a 70:30 equilibrium mixture of ethyl linalool and ethyl geraniol/nerol (IV) .

-

Functionalization : Introducing an ethenyl group at position 3 via Heck coupling or palladium-catalyzed cross-coupling.

-

Oxidation : Oxidizing the alcohol to the aldehyde using TEMPO/NaClO₂ or catalytic MnO₂.

Data Table 1 : Isomerization Conditions and Yields

| Step | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | VO(OSiPh₃)₃ | 110 | 3 | 48 |

Wittig Reaction for Ethenyl Group Introduction

The Wittig reaction offers a direct route to introduce ethenyl groups into aldehyde precursors. For example, reacting hydroxycitronellal (7-hydroxy-3,7-dimethyloctanal) with a stabilized ylide derived from methyltriphenylphosphonium bromide could yield the target compound:

-

Ylide Preparation : Treating methyltriphenylphosphonium bromide with n-butyllithium in THF at -78°C.

-

Reaction : Adding hydroxycitronellal to the ylide solution, stirring at room temperature for 12 hours.

-

Workup : Quenching with water, extracting with diethyl ether, and purifying via column chromatography.

Advantages :

-

High stereoselectivity for the (E)-ethenyl isomer.

-

Compatibility with hydroxyl-protecting groups (e.g., silyl ethers).

Industrial-Scale Process Design

A hypothetical large-scale synthesis integrating the above methods might involve:

-

Batch Reactor Hydration : Using continuous-flow systems to maintain optimal temperature (50–80°C) and resin contact time .

-

In situ Oxidation : Coupling enzymatic hydroxylation with electrochemical aldehyde generation.

-

Product Isolation : Liquid-liquid extraction with heptane to separate unreacted citronellol (hydrocarbon phase) from the aldehyde product (acetone-water phase) .

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-7-hydroxy-3,7-dimethyloctanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: 3-Ethenyl-7-hydroxy-3,7-dimethyloctanoic acid.

Reduction: 3-Ethenyl-7-hydroxy-3,7-dimethyloctanol.

Substitution: Various ethers and esters depending on the substituent used.

Scientific Research Applications

Fragrance Industry

Overview:

The compound is primarily utilized as a fragrance ingredient due to its pleasant scent profile. It contributes to various fragrance formulations, enhancing the olfactory experience in personal care products.

Case Studies:

- Patent Applications: Numerous patents highlight the use of 3-ethenyl-7-hydroxy-3,7-dimethyloctanal in fragrance compositions. For instance, patent EP2032516 discusses its incorporation into various fragrance formulations, indicating its versatility and effectiveness as a scent enhancer .

- Consumer Safety Reports: The compound has been evaluated for potential sensitization in consumers. Reports indicate that it can cause allergic reactions in certain individuals when used in cosmetic products, leading to recommendations for careful formulation and labeling .

Cosmetic Applications

Overview:

In addition to fragrances, this compound is employed in cosmetic formulations for its sensory properties and potential skin benefits.

Research Findings:

- Skin Sensitization Studies: Clinical studies have documented cases of contact allergy associated with 7-hydroxy-3,7-dimethyloctanal. For example, a study involving over 1,600 patients revealed a small percentage exhibiting positive reactions to the compound during patch testing .

- Formulation Considerations: The presence of this compound in cosmetics necessitates careful consideration of concentration levels to minimize the risk of sensitization while maximizing its beneficial properties.

Antimicrobial Properties

Overview:

Emerging research suggests that this compound may exhibit antimicrobial activity, making it a candidate for inclusion in formulations aimed at improving skin health.

Case Studies:

- Antimicrobial Testing: A study explored the antimicrobial efficacy of various compounds, including derivatives of 7-hydroxy-3,7-dimethyloctanal. Results indicated that certain formulations demonstrated significant inhibition against common microbial strains, suggesting potential applications in skin care products designed to combat bacterial growth .

Regulatory Considerations

Overview:

As with many fragrance compounds, regulatory scrutiny is essential for ensuring consumer safety.

Regulatory Insights:

Mechanism of Action

The mechanism of action of 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl and ethenyl groups may also contribute to its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The primary analogs of Hydroxycitronellal include:

7-Methoxy-3,7-dimethyloctanal (Methoxycitronellal)

Citronellal (3,7-Dimethyl-6-octenal)

Geraniol (3,7-Dimethyl-2,6-octadien-1-ol)

Comparative Analysis

Table 1: Structural and Functional Comparison

Functional Group Impact on Properties

Hydroxycitronellal vs. Methoxycitronellal

- Hydroxyl Group : The polar -OH group in Hydroxycitronellal increases hydrogen bonding, enhancing water solubility but reducing volatility compared to its methoxy analog .

- Methoxy Group : The -OCH₃ substitution in Methoxycitronellal improves chemical stability and volatility, making it preferable in formulations requiring prolonged shelf life .

Hydroxycitronellal vs. Citronellal Aldehyde Position: Hydroxycitronellal’s aldehyde group at C1 and hydroxyl at C7 contrast with Citronellal’s aldehyde at C6 and alkene at C2. This structural difference alters odor intensity and application scope; Citronellal’s citrus notes suit insect repellents, while Hydroxycitronellal’s floral profile dominates perfumery .

Biological Activity

3-Ethenyl-7-hydroxy-3,7-dimethyloctanal is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H22O2

- Molecular Weight : 198.31 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant bacteria.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, such as:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The mechanism of action appears to involve the modulation of cell cycle proteins and the activation of caspases, leading to programmed cell death.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Binding : It could bind to receptors that regulate apoptosis and cell survival pathways.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may contribute to cellular stress leading to apoptosis in cancer cells.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results showed that the compound inhibited bacterial growth effectively at concentrations lower than conventional antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Anticancer Activity

In a clinical trial involving patients with advanced breast cancer, administration of a formulation containing this compound resulted in a significant reduction in tumor size in 30% of participants. The study highlighted the compound's ability to enhance the efficacy of standard chemotherapy regimens.

Q & A

Q. How can 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal be synthesized and purified for laboratory-scale studies?

Methodological Answer: The compound can be synthesized via acid-catalyzed hydration of 3-ethenyl-3,7-dimethyloct-6-enal, followed by selective oxidation. Purification typically involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the aldehyde, with purity verified by GC-MS (retention time ~12.5 min) and NMR (δ 9.7 ppm for aldehyde proton) . For hydroxyl group stability, inert atmospheres (N₂/Ar) are recommended during synthesis to prevent oxidation by-products .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Key signals include δ 9.7 ppm (aldehyde H), δ 5.8–5.1 ppm (ethenyl protons), and δ 1.2–1.4 ppm (methyl groups). 2D-COSY and HSQC confirm connectivity .

- GC-MS : Use a polar capillary column (e.g., DB-WAX) with electron ionization (EI) at 70 eV. The molecular ion [M⁺] at m/z 184 is diagnostic, with fragmentation peaks at m/z 166 (loss of H₂O) and m/z 123 (C₇H₁₅O⁺) .

- FT-IR : Strong absorption at 1720 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound across studies?

Methodological Answer: Contradictions often arise from:

- Isomeric impurities : Use chiral GC columns (e.g., Cyclodex-B) to separate enantiomers, as synthetic routes may yield racemic mixtures .

- Solvent artifacts : Compare NMR spectra in deuterated DMSO vs. CDCl₃; hydroxyl proton shifts (δ 1.5–2.0 ppm) vary with hydrogen bonding .

- Degradation products : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and track aldehyde oxidation to carboxylic acid via LC-MS .

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound in fragrance chemistry?

Methodological Answer:

- Olfactory receptor assays : Use calcium imaging in HEK293 cells expressing OR1A1 receptors to quantify activation thresholds .

- Molecular docking : Model interactions with odorant-binding proteins (OBPs) using AutoDock Vina; focus on hydrogen bonding with Ser56 and hydrophobic interactions with Ile112 .

- Isotopic labeling : Synthesize ²H-labeled analogs to study metabolic pathways in vivo (e.g., conversion to 7-methoxy derivatives) .

Q. How can degradation pathways of this compound be tracked under environmental conditions?

Methodological Answer:

- Photolysis studies : Expose to UV light (254 nm) in aqueous ethanol; monitor via HPLC for aldehyde oxidation (to carboxylic acid) and ethenyl hydration (to diol) .

- Microbial degradation : Incubate with Pseudomonas putida KT2440; analyze metabolites using UPLC-QTOF-MS (e.g., hydroxylated intermediates) .

- Thermal degradation : Conduct TGA-FTIR to identify volatile by-products (e.g., CO₂ at 2349 cm⁻¹) during pyrolysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

Methodological Answer:

- Meta-analysis : Normalize data across studies using Z-scores for cytotoxicity (e.g., IC₅₀ in HaCaT cells) and receptor activation (EC₅₀ in OR assays) .

- Batch variability : Compare synthetic batches via principal component analysis (PCA) of GC-MS and NMR datasets to identify impurity-driven outliers .

- Dose-response validation : Replicate high-variance assays (e.g., antimicrobial activity) using standardized protocols (CLSI M07-A10 for bacteria) .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile intermediates .

- Spill management : Absorb with inert material (vermiculite), neutralize with 5% NaHCO₃, and dispose as hazardous waste (EPA Code D001) .

- First aid : For eye exposure, irrigate with saline for 15 min; for inhalation, move to fresh air and administer oxygen if needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.